molecular formula C10H7ClN2O B11775876 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

Cat. No.: B11775876
M. Wt: 206.63 g/mol
InChI Key: CAOAJOQWUAYTSN-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a chloro and methyl group on the benzoxazole ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chloro-2-methylbenzoic acid with acetonitrile under dehydrating conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzo[d]oxazol-5-yl)boronic acid
  • 5-Ethylbenzo[d]oxazol-2(3H)-one
  • 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one

Uniqueness

Compared to other benzoxazole derivatives, 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is unique due to the presence of both chloro and acetonitrile groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(5-chloro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile

InChI

InChI=1S/C10H7ClN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3

InChI Key

CAOAJOQWUAYTSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)CC#N)Cl

Origin of Product

United States

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